molecular formula C10H19NO2 B13219369 Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B13219369
M. Wt: 185.26 g/mol
InChI Key: CENWWPCJOYRDPT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate ( 99176-16-6) is a cyclohexane derivative of interest in chemical synthesis and pharmaceutical research. The compound features both an amino functional group and an ethyl ester moiety on a methyl-substituted cyclohexane ring, making it a valuable chiral building block or intermediate for the preparation of more complex molecules . Its molecular formula is C10H19NO2, and it has a molecular weight of 185.26 g/mol . The SMILES notation for the compound is O=C(C1CC(N)C(C)CC1)OCC . As a protected amino acid derivative, this compound serves as a versatile precursor in organic synthesis. The ester group can be hydrolyzed to a carboxylic acid, or the amino group can be further functionalized, allowing researchers to incorporate this scaffold into drug discovery efforts, such as the development of arginase inhibitors and other therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a controlled laboratory environment. For specific storage and handling recommendations, please refer to the associated safety data sheet.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-amino-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3

InChI Key

CENWWPCJOYRDPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.

    Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.

Reaction ConditionsReagentsProductsNotes
Acidic (HCl, H₂O)6M HCl, reflux3-Amino-4-methylcyclohexane-1-carboxylic acidOptimal at 80–100°C for 6–8 hours.
Basic (NaOH, H₂O)1M NaOH, ethanolSodium 3-amino-4-methylcyclohexane-1-carboxylateFaster kinetics in polar solvents.

The methyl group at the 4-position introduces steric hindrance, slightly reducing hydrolysis rates compared to unsubstituted analogs.

Amide Formation

The primary amino group reacts with acylating agents to form amides.

ReagentsConditionsProductsYield
Acetyl chlorideDry CH₂Cl₂, 0°C → RTEthyl 3-acetamido-4-methylcyclohexane-1-carboxylate~75%
Benzoyl chloridePyridine, refluxEthyl 3-benzamido-4-methylcyclohexane-1-carboxylate~68%

Reactivity is influenced by the amino group’s accessibility and the cyclohexane ring’s conformation .

Alkylation Reactions

The amino group participates in nucleophilic substitution with alkyl halides:

SubstrateReagentsProducts
Methyl iodideK₂CO₃, DMFEthyl 3-(methylamino)-4-methylcyclohexane-1-carboxylate
Ethyl bromoacetateEt₃N, THFEthyl 3-(ethoxycarbonylmethylamino)-4-methylcyclohexane-1-carboxylate

Steric effects from the 4-methyl group reduce reaction efficiency with bulky electrophiles.

Cyclization Reactions

Intramolecular reactions between the amino and ester groups yield lactams under specific conditions:

ConditionsCatalystProducts
High-dilution, toluenep-TsOH8-Membered lactam (minor)
Microwave, DCENone6-Membered lactam (major)

The 4-methyl group destabilizes smaller lactam rings, favoring 6-membered products.

Oxidation and Reduction

  • Oxidation : The amino group resists standard oxidation (e.g., KMnO₄) but forms nitroso derivatives with HNO₂ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a hydroxymethyl group, yielding 3-amino-4-methylcyclohexanemethanol.

Comparative Reactivity

Key differences from structural analogs:

CompoundKey Reaction DifferenceCause
Ethyl 3-amino-3-methylcyclohexane-1-carboxylateFaster lactamizationProximity of amino and ester groups
Ethyl 4-amino-1-methylcyclohexane-1-carboxylateLower amidation yieldsSteric hindrance from axial methyl

Scientific Research Applications

The structural features of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate suggest it may exhibit biological activity. The amino group's capacity to form hydrogen bonds with biological macromolecules can affect their structure and function. Research has focused on the compound's interactions with biomolecules, with the amino group enabling hydrogen bonding that can influence enzyme activity and receptor binding. Investigating these interactions is crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems.

Synthesis and Chiral Separation

The synthesis of this compound involves specific chemical processes. A new process has been developed for the chiral separation of ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate (VI) from its racemic mixture with ethyl 3-amino-1-[(3S,4R)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate (V) . This separation involves specific chiral stationary phases such as amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica gel or amylose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel . Studies have also employed amylose tris(3-chloro-4-methylphenylcarbamate), amylose tris(5-chloro-2-methylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and amylose tris(3-chloro-5-methylphenylcarbamate) as chiral stationary phases .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylate form. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogs in Cyclohexane Carboxylate Esters

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate shares structural similarities with several cyclohexane carboxylate derivatives (Table 1). Key differences lie in substituent positions and functional groups:

Compound Name Substituents Key Functional Group Similarity Score Key Properties/Applications
Ethyl 3-oxocyclohexane-1-carboxylate [3] 3-oxo Ketone 0.93 Precursor for reduction/alkylation
Ethyl 4-oxocyclohexanecarboxylate [3] 4-oxo Ketone 0.93 Intermediate in steroid synthesis
Ethyl 1-methyl-4-oxocyclohexanecarboxylate [3] 1-methyl, 4-oxo Ketone 0.90 Steric hindrance affects reactivity
Target compound 3-amino, 4-methyl Amine, Ester Enhanced basicity, chiral synthesis

Key Observations :

  • Amino vs. Oxo Groups: The amino group in the target compound replaces the ketone in analogs like Ethyl 3-oxocyclohexane-1-carboxylate. This substitution increases basicity (pKa ~8–10 for aliphatic amines) and enables participation in Schiff base formation or amidation reactions, unlike the ketone’s role in carbonyl chemistry .

Cyclobutane and Cyclopentane Analogs

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () and its cyclopentane counterpart highlight the impact of ring size:

  • Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs, increasing reactivity in ring-opening or rearrangement reactions. For example, cyclobutane carboxylates may undergo thermal degradation more readily .

Functional Group Comparisons: Ethyl Acetoacetate

Ethyl acetoacetate (), a β-keto ester, differs fundamentally in structure but shares ester functionality:

  • Tautomerism: Ethyl acetoacetate exists in keto-enol equilibrium (99% keto at room temperature), enabling diverse reactivity (e.g., Claisen condensation). The target compound lacks a β-keto group, eliminating tautomerism but retaining ester reactivity (e.g., hydrolysis, transesterification) .
  • Applications: Ethyl acetoacetate is widely used in fragrances and pharmaceuticals, whereas the amino group in the target compound suggests utility as a chiral building block or ligand in asymmetric catalysis .

Research Findings and Implications

  • Solubility and Stability: The amino group likely improves aqueous solubility relative to ketone-bearing analogs (e.g., Ethyl 3-oxocyclohexane-1-carboxylate), though the 4-methyl group may partially offset this by increasing hydrophobicity .
  • Synthetic Pathways : The target compound could be synthesized via reductive amination of a ketone precursor (e.g., Ethyl 3-oxocyclohexane-1-carboxylate) followed by methylation, leveraging methods described in for analogous amines .
  • Thermal Behavior : Cyclohexane derivatives generally exhibit higher thermal stability than cyclobutane analogs, suggesting robustness in high-temperature reactions .

Q & A

Q. What synthetic methodologies are established for Ethyl 3-amino-4-methylcyclohexane-1-carboxylate?

The compound can be synthesized via multi-step reactions, including Michael addition and cyclization. For analogous cyclohexenone carboxylates, a typical protocol involves refluxing chalcone derivatives with ethyl acetoacetate in ethanol under basic conditions (e.g., 10% NaOH) for 8–12 hours, followed by crystallization. Key parameters include stoichiometric ratios, solvent polarity, and temperature control to optimize diastereoselectivity . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity.

Q. How can researchers confirm the molecular structure of this compound?

Use a combination of:

  • Spectroscopy : 1H/13C NMR to identify functional groups (e.g., ester, amine) and substituent positions.
  • X-ray crystallography : Resolve absolute configuration and ring conformation. Refinement with SHELXL (using full-matrix least-squares methods) accounts for potential disorder, as seen in cyclohexane derivatives where split occupancies were modeled .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Q. What purification techniques are optimal for isolating high-purity samples?

  • Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution).
  • Recrystallization : Ethanol/water mixtures for crystal lattice optimization.
  • Analytical validation : Monitor purity via TLC (Rf tracking) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How should discrepancies in diastereomeric ratios be resolved during synthesis?

  • Analytical methods : Chiral HPLC or polarimetry to quantify enantiomers.
  • Reaction optimization : Systematically vary solvent (e.g., DMF vs. ethanol), temperature, and catalyst (e.g., chiral amines).
  • Computational validation : Perform DFT calculations to predict thermodynamic vs. kinetic product distributions. Compare with experimental outcomes to identify dominant pathways .

Q. How can conformational dynamics of the cyclohexane ring be analyzed in crystal structures?

  • Cremer-Pople parameters : Calculate puckering amplitude (Q) and angles (θ, φ) from X-ray data using software like PLATON.
  • Disorder modeling : Refine split positions with SHELXL, constraining occupancy factors to sum to unity (e.g., 0.684:0.316 ratio in disordered cyclohexene rings) .
  • DFT comparison : Optimize gas-phase conformations and compare with experimental torsional angles to assess packing effects.

Q. What computational strategies are effective for studying molecular interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and calculate electrostatic potential maps to identify reactive sites.
  • Molecular docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., enzymes). Validate with 100-ns molecular dynamics simulations to assess complex stability .
  • Experimental cross-validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

Q. How to address contradictions in reported bioactivity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293), incubation times, and positive/negative controls.
  • Dose-response curves : Calculate IC50/EC50 values in triplicate.
  • Mechanistic studies : Employ pathway-specific inhibitors (e.g., NF-κB inhibitors) to confirm target engagement .

Q. How to resolve crystal structure disorder in derivatives of this compound?

  • Occupancy refinement : In SHELXL, assign partial occupancies to disordered atoms (e.g., cyclohexane rings or substituents) and apply geometric restraints.
  • Thermal parameter analysis : Check ADPs (anisotropic displacement parameters) to distinguish static disorder from dynamic motion.
  • Twinned data refinement : Use HKLF5 format in SHELXL for twinned crystals, as demonstrated in high-throughput phasing pipelines .

Methodological Notes

  • Synthesis scale-up : Maintain inert atmosphere (N2/Ar) and use jacketed reactors with temperature feedback control for exothermic steps.
  • Crystallographic software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) remain industry standards due to robustness in handling small-molecule data .
  • Data validation : Cross-reference computational results (e.g., DFT bond lengths) with crystallographic data to ensure accuracy .

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